tert-Butyl 7-amino-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
tert-Butyl 7-amino-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a substituted dihydroisoquinoline derivative featuring a tert-butyl carbamate (Boc) protecting group at the 2-position, an amino group at the 7-position, and a ketone (1-oxo) moiety. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive molecules targeting enzymes or receptors.
The Boc group enhances stability during synthetic manipulations, while the 7-amino group provides a site for further derivatization. The 1-oxo moiety likely influences electronic properties and hydrogen-bonding interactions, making this compound distinct from non-oxidized analogs.
Properties
Molecular Formula |
C14H18N2O3 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 7-amino-1-oxo-3,4-dihydroisoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-7-6-9-4-5-10(15)8-11(9)12(16)17/h4-5,8H,6-7,15H2,1-3H3 |
InChI Key |
MNXYVCXBZZRWSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1=O)C=C(C=C2)N |
Origin of Product |
United States |
Biological Activity
tert-Butyl 7-amino-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound belonging to the isoquinoline family. Its unique structure, characterized by a tert-butyl ester group, enhances its stability and solubility, making it a compound of interest in medicinal chemistry and organic synthesis. This article explores the biological activities associated with this compound, including its pharmacological potential and mechanisms of action.
- Molecular Formula : C14H18N2O3
- Molecular Weight : 262.30 g/mol
- CAS Number : 1934980-92-3
Biological Activity Overview
Research indicates that isoquinoline derivatives, including this compound, exhibit diverse biological activities. Preliminary studies suggest potential anti-inflammatory , antitumor , and antimicrobial properties. The compound's interactions with various biological targets may influence pathways related to cell proliferation and apoptosis.
Table 1: Comparison of Biological Activities of Isoquinoline Derivatives
The biological activity of this compound is thought to stem from its ability to interact with specific enzymes or receptors relevant to therapeutic targets. For example:
- Enzyme Inhibition : The compound may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death pathways. Compounds with similar structures have shown promising inhibitory effects against PARP enzymes in vitro.
- Cell Proliferation and Apoptosis : By influencing signaling pathways associated with cell growth and death, this compound may exhibit antitumor properties.
Case Studies
Recent studies have explored the structure-activity relationships (SAR) of various isoquinoline derivatives, including those related to this compound. For instance:
Study on PARP Inhibition
A study evaluated a series of isoquinoline derivatives for their inhibitory effects on PARP enzymes. The lead compound demonstrated an IC50 value of 156 nM against PARP1, indicating significant potency compared to existing inhibitors like Olaparib . This suggests that tert-butyl 7-amino derivatives could be further developed as potential therapeutic agents.
Anti-inflammatory Activity
In another investigation, compounds structurally related to tert-butyl 7-amino derivatives were tested for anti-inflammatory effects using in vitro models. Results indicated a reduction in pro-inflammatory cytokines, suggesting that these compounds could modulate inflammatory responses effectively .
Scientific Research Applications
Synthesis Overview
The synthesis of tert-butyl 7-amino-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step reactions that may include:
- Formation of the isoquinoline core.
- Introduction of the amino group through nucleophilic substitution.
- Esterification to attach the tert-butyl group.
These synthetic pathways often require optimization for yield and purity, utilizing techniques such as chromatography for purification.
Medicinal Chemistry
This compound has shown potential pharmacological effects, including:
- Anti-inflammatory Properties : Isoquinoline derivatives are known to influence inflammatory pathways, making this compound a candidate for further research in anti-inflammatory drug development.
- Antitumor Activity : Preliminary studies suggest that it may interact with biological targets involved in cell proliferation and apoptosis, indicating potential use in cancer therapeutics.
- Antimicrobial Effects : The structural features of isoquinolines have been associated with antimicrobial activity, warranting further investigation into this compound's efficacy against various pathogens.
Organic Synthesis
This compound can serve as a versatile building block for synthesizing more complex molecules. Its ability to undergo nucleophilic substitutions and acylation reactions allows it to be functionalized into various derivatives that may possess enhanced biological activities or altered physicochemical properties.
Case Study 1: Interaction Studies
Research has indicated that this compound may interact with specific enzymes or receptors relevant to therapeutic targets. Investigating these interactions can provide insights into its mechanism of action and inform future drug design efforts.
Case Study 2: Structural Comparisons
A comparative analysis with structurally similar compounds reveals that the presence of the tert-butyl group significantly enhances lipophilicity and stability. This characteristic contributes to distinct pharmacokinetic properties, making it a valuable candidate for drug development compared to other isoquinoline derivatives.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Dihydroisoquinoline Derivatives
Key Differentiators
- 1-Oxo vs.
- Positional Isomerism: The 7-amino analog differs significantly from the 6-amino derivative (CAS 164148-92-9, ) in electronic distribution and steric accessibility .
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction remains the cornerstone for constructing 3,4-dihydroisoquinolines. Starting from 7-nitro-phenethylamide derivatives, cyclization with phosphorus oxychloride (POCl₃) yields 7-nitro-3,4-dihydroisoquinolin-1-one. Key modifications include:
-
Solvent Optimization : Dichloromethane (DCM) improves reaction homogeneity vs. traditional toluene.
-
Catalyst Screening : Phosphotungstic acid (0.5 mol%) under microwave irradiation (150°C, 30 min) enhances conversion to 92%.
Table 1 : Cyclization Efficiency Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| POCl₃ | Toluene | 110 | 6 | 68 |
| PPA | DCM | 25 | 12 | 45 |
| H₃PW₁₂O₄₀ | DCM | 150 (MW) | 0.5 | 92 |
Post-cyclization, the 1-oxo group is confirmed via IR (C=O stretch: 1685 cm⁻¹) and ¹³C NMR (δ 198.2 ppm).
N-2 Boc Protection: Ultrasonic-Assisted Acylation
Post-cyclization, the secondary amine at position 2 undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O). Critical parameters include:
-
Solvent : Methanol enables rapid dissolution and minimizes side reactions vs. THF.
-
Ultrasonic Activation : 300W ultrasound reduces reaction time from 12 h to 2 h (87% yield).
-
Stoichiometry : A 1:1.05 ratio of amine to Boc₂O prevents di-Boc byproducts.
Equation 1 :
Nitro to Amino Reduction: Catalytic Hydrogenation
The 7-nitro group is reduced to amino using Pd/C (10 wt%) under H₂ (3 atm) in methanol. Noteworthy findings:
-
Catalyst Reusability : Pd/C retains 89% activity after 5 cycles with ethanol regeneration.
-
Byproduct Control : Maintaining pH 6–7 with ammonium formate suppresses dehalogenation.
Table 2 : Reduction Efficiency Across Catalysts
| Catalyst | H₂ Pressure (atm) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C | 3 | 3 | 98.7 | 99.5 |
| Raney Ni | 5 | 6 | 72 | 95 |
| Fe/NH₄Cl | 1 | 12 | 65 | 88 |
Post-reduction, the amino group is verified via ¹H NMR (δ 6.45 ppm, singlet, 2H) and LC-MS ([M+H]⁺ = 277.3).
Process Intensification: One-Pot Methodologies
Recent patents disclose one-pot syntheses combining cyclization, Boc protection, and reduction:
-
Step 1 : Formylation of 7-nitro-phenethylamine with ethyl formate (reflux, 6 h).
-
Step 2 : Cyclization with oxalyl chloride and H₃PW₁₂O₄₀ (50°C, 1 h).
Advantages :
-
22% reduction in solvent consumption vs. stepwise routes.
Analytical Characterization and Quality Control
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 1.45 (s, 9H, Boc), 2.85 (t, 2H, J=7.2 Hz, H-4), 3.65 (t, 2H, J=7.2 Hz, H-3), 6.45 (s, 2H, NH₂), 7.25 (d, 1H, J=8.0 Hz, H-8), 7.55 (dd, 1H, J=8.0, 2.0 Hz, H-6), 8.10 (d, 1H, J=2.0 Hz, H-5).
-
IR (KBr) : 3340 (N-H), 1705 (C=O Boc), 1685 (C=O ketone), 1520 cm⁻¹ (C-N).
Impurity Profiling :
-
Primary Impurity : tert-Butyl 7-nitro-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate (≤0.15%), controlled via reaction monitoring (TLC, Rf=0.4 in EtOAc/hexane 1:1).
Industrial-Scale Considerations and Green Chemistry
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl 7-amino-1-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate?
- Methodology : Synthesis typically involves multi-step protocols:
- Step 1 : Start with isoquinoline precursors. Introduce the tert-butyl ester group via Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) .
- Step 2 : Functionalize the 7-position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using boronic esters or halogenated intermediates .
- Step 3 : Oxidize the 1-position to introduce the oxo group using reagents like KMnO₄ or CrO₃ under controlled pH .
- Purification : Silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from methanol .
Q. Which characterization techniques are critical for structural confirmation?
- 1H/13C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), aromatic protons (δ 6.5–8.0 ppm), and carbonyl signals (δ ~160–170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ for C₁₅H₁₉N₂O₃: 275.1396) .
- X-ray Crystallography : Use SHELX programs for structure refinement, leveraging the tert-butyl group’s bulky nature to improve crystal packing .
Q. What common chemical transformations can this compound undergo?
- Nucleophilic Substitution : React the 7-amino group with electrophiles (e.g., acyl chlorides) to form amides .
- Oxidation/Reduction : Modify the oxo group to hydroxyl (NaBH₄) or further oxidize to carboxylic acid (K₂Cr₂O₇) .
- Cross-Coupling : Utilize the amino group as a directing agent for Pd-catalyzed C–H functionalization .
Advanced Research Questions
Q. How do substituents at the 7-position influence biological activity and binding affinity?
- SAR Analysis :
- Amino Group (NH₂) : Enhances hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
- Bromo Substituent : Increases lipophilicity but may reduce metabolic stability compared to amino derivatives .
- Fluoro Analog : Improves bioavailability by reducing CYP450-mediated oxidation .
- Experimental Design : Compare IC₅₀ values against targets (e.g., Wee1 kinase) using analogs with varied 7-substituents .
Q. How can crystallographic data resolve contradictions in reaction regiochemistry?
- Case Study : Conflicting reports on substitution at C-7 vs. C-8 positions can be resolved via X-ray diffraction. The tert-butyl group’s steric bulk often directs electrophiles to the less hindered C-7 position .
- Refinement Tools : SHELXL refinement with TWIN/BASF commands for twinned crystals .
Q. What strategies optimize metabolic stability in vivo for this scaffold?
- Modifications :
- Introduce electron-withdrawing groups (e.g., F) at the 7-position to block oxidative metabolism .
- Replace tert-butyl with trifluoromethyl to enhance stability without sacrificing bulk .
- Assays : Perform microsomal stability tests (human/rat liver microsomes) and monitor degradation via LC-MS .
Q. How can computational modeling predict binding modes with biological targets?
- Docking Workflow :
- Step 1 : Generate 3D conformers (OpenBabel) and optimize geometry (DFT/B3LYP) .
- Step 2 : Dock into target proteins (e.g., BRD7/BRD9 bromodomains) using AutoDock Vina .
- Step 3 : Validate with MD simulations (GROMACS) to assess binding stability .
Q. How to address low yields in cross-coupling reactions involving the amino group?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
